Cyclohex-2-en-1-yl 3-oxobutanoate
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Overview
Description
Cyclohex-2-en-1-yl 3-oxobutanoate is an organic compound that belongs to the class of enones It is characterized by the presence of a cyclohexene ring attached to a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-2-en-1-yl 3-oxobutanoate can be synthesized through the reaction of cyclohex-2-en-1-one with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide (NaOEt). The reaction typically involves the deprotonation of ethyl 3-oxobutanoate to form a carbanion, which then undergoes nucleophilic addition to the cyclohex-2-en-1-one, followed by mild acidic workup .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-yl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted enones and related compounds.
Scientific Research Applications
Cyclohex-2-en-1-yl 3-oxobutanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-yl 3-oxobutanoate involves its interaction with various molecular targets and pathways. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in organic synthesis, where the compound acts as a building block for more complex structures.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the 3-oxobutanoate moiety.
Ethyl 3-oxobutanoate: An ester with a similar functional group but without the cyclohexene ring.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): A structurally related compound with additional functional groups.
Properties
CAS No. |
61363-92-6 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 3-oxobutanoate |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h3,5,9H,2,4,6-7H2,1H3 |
InChI Key |
IILVMUYVURNHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC1CCCC=C1 |
Origin of Product |
United States |
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